molecular formula C24H19F2NO4S B2614496 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021265-34-8

1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2614496
CAS RN: 1021265-34-8
M. Wt: 455.48
InChI Key: GPFAJIKYBGXWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as 'FF-10501' and has been synthesized using a specific method. The purpose of

Scientific Research Applications

Synthesis and Reactivity

The compound 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one, due to its complex structure involving fluorobenzyl and fluorophenyl groups, has relevance in synthetic chemistry, particularly in the synthesis of pyrrole derivatives. For instance, similar fluorinated benzyl and phenyl groups have been utilized in the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing the compound's potential as a precursor in the synthesis of biologically active molecules (Gorle et al., 2016). Similarly, derivatives have been synthesized for reactivity studies, such as in the work by Murthy et al. (2017), where 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and its reactivity explored, indicating the potential for compounds with similar structures to be used in developing new heterocycle-based molecules (Murthy et al., 2017).

Structural Characterization

Compounds with structural similarities have been characterized to understand their crystal structures and molecular interactions. For example, Huang and Zhou (2011) synthesized 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, highlighting the importance of structural analysis in understanding the molecular conformation and interactions within the crystal lattice, which could be relevant for compounds with similar structural frameworks (Huang & Zhou, 2011).

Biological Activity

While your request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structural features have been explored for their biological activities. For instance, the synthesis and larvicidal activity of pyrimidine linked with morpholinophenyl derivatives by Gorle et al. (2016) illustrate the potential of such compounds in biological applications, although the specific compound may have different properties and applications (Gorle et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-15-2-12-20(13-3-15)32(30,31)23-21(17-6-10-19(26)11-7-17)27(24(29)22(23)28)14-16-4-8-18(25)9-5-16/h2-13,21,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFAJIKYBGXWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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